3,3-bis(methylthio)acrylonitrile
CAS No.: 51245-80-8
Cat. No.: VC14428266
Molecular Formula: C5H7NS2
Molecular Weight: 145.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51245-80-8 |
---|---|
Molecular Formula | C5H7NS2 |
Molecular Weight | 145.3 g/mol |
IUPAC Name | 3,3-bis(methylsulfanyl)prop-2-enenitrile |
Standard InChI | InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |
Standard InChI Key | HFVCCDWVYQHTNK-UHFFFAOYSA-N |
Canonical SMILES | CSC(=CC#N)SC |
Introduction
Structural and Physicochemical Properties
The molecular formula of 3,3-bis(methylthio)acrylonitrile is C₅H₆N₂S₂, with a molecular weight of 170.26 g/mol. Key physicochemical parameters include:
The compound’s structure features a conjugated system with the cyano group at position 1 and methylthio groups at position 3, enabling participation in nucleophilic and cycloaddition reactions. X-ray crystallography of related structures confirms a planar geometry with bond lengths of ~1.747 Å for C-S bonds .
Synthetic Methodologies
Condensation-Alkylation Route
A common synthesis involves the reaction of malononitrile with carbon disulfide (CS₂) under basic conditions, followed by alkylation with methyl iodide (CH₃I) :
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Condensation: Malononitrile reacts with CS₂ in the presence of KOH to form 2-cyano-3,3-bis(methylthio)acrylate.
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Alkylation: Treatment with CH₃I introduces methylthio groups, yielding the target compound in 70–85% yield .
Industrial-Scale Production
Industrial protocols use continuous flow reactors to enhance efficiency. Automated systems control reagent addition and temperature, achieving >90% purity after distillation .
Reactivity and Functionalization
Nucleophilic Displacement
The methylthio groups are susceptible to nucleophilic displacement. Reactions with amines (e.g., anilines) yield ketene N,S-acetals, which are precursors to bioactive molecules :
\text{R-NH}_2 + \text{3,3-bis(methylthio)acrylonitrile} \rightarrow \text{R-NH-C(CN)=C(SCH₃)_2}
Yields range from 64–87% depending on the amine’s nucleophilicity .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, generating pyrazole derivatives. For instance, reactions with hydrazines produce trisubstituted pyrazoles with 87–96% yields .
Oxidative Coupling
Iron(III)-mediated C–H activation enables cross-coupling with alkanes, forming tetrasubstituted olefins. This method is critical in materials science for constructing π-conjugated systems .
Applications in Pharmaceutical Chemistry
Anticancer Agents
Derivatives of 3,3-bis(methylthio)acrylonitrile exhibit potent cytotoxicity. For example, indole-functionalized analogs show GI₅₀ = 14.3–19.5 µM against MCF-7 breast cancer cells . The methylthio groups enhance membrane permeability and target binding.
Antioxidant and Anti-inflammatory Activity
Compounds bearing this scaffold demonstrate radical scavenging activity:
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